molecular formula C7H7IO B129775 2-Iodoanisole CAS No. 529-28-2

2-Iodoanisole

Cat. No.: B129775
CAS No.: 529-28-2
M. Wt: 234.03 g/mol
InChI Key: DVQWNQBEUKXONL-UHFFFAOYSA-N
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Description

2-Iodoanisole (CAS: 529-28-2) is an ortho-substituted aromatic compound with the molecular formula C₇H₇IO and a molecular weight of 234.04 g/mol. Its IUPAC name is 1-iodo-2-methoxybenzene, and it is characterized by a methoxy group (-OCH₃) and an iodine atom at the 1- and 2-positions of the benzene ring, respectively. This compound is a pale-yellow to colorless liquid at room temperature, insoluble in water but miscible with organic solvents like ethanol, chloroform, and diethyl ether .

This compound is widely used in organic synthesis as a precursor for cross-coupling reactions (e.g., Mizoroki-Heck, Suzuki-Miyaura) and electrophilic cyclizations to construct heterocyclic frameworks such as benzofurans and oxazolines . Its iodine atom serves as an excellent leaving group, enabling efficient palladium- or copper-catalyzed transformations. Notably, it exhibits superior catalytic activity in hypervalent iodine-mediated cyclizations compared to iodobenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodoanisole can be synthesized through the iodination of anisole. One common method involves the reaction of anisole with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination .

Industrial Production Methods: In industrial settings, this compound is produced using similar iodination techniques but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Iodoanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium/Copper Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as nitric acid or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed:

    Heck Reaction: Produces substituted alkenes.

    Suzuki Reaction: Produces biaryl compounds.

    Oxidation: Produces quinones.

    Reduction: Produces anilines

Scientific Research Applications

Oxidative Cyclization Reactions

2-Iodoanisole has been identified as a superior precatalyst in the oxidative cyclization of N-alkenylamides to form 2-oxazolines. In comparative studies, it outperformed other iodoarenes, yielding higher conversion rates and product yields. For instance, in the cyclization of N-allylbenzamide, the use of this compound resulted in a conversion rate that was significantly faster than that achieved with iodobenzene or 4-iodoanisole .

Table 1: Comparison of Cyclization Yields Using Different Precatalysts

PrecatalystYield (%)
This compound92
Iodobenzene36
4-IodoanisoleLower than 36

Iodonium Salts

The compound is also used in the synthesis of alkynyl(aryl)iodonium salts, which are valuable intermediates in organic synthesis. Salts derived from this compound exhibited greater stability and reactivity compared to those derived from other iodoarenes. This stability is attributed to the coordination of the methoxy group with the iodine center, reducing decomposition rates significantly .

Table 2: Stability and Yield of Iodonium Salts Derived from Different Iodoarenes

IodoareneStability (Days at 30°C)Yield (%)
This compoundUnchanged71
IodobenzeneDecomposed within hoursLower
4-IodoanisoleRapid decompositionLower

Palladium-Catalyzed Reactions

In palladium-catalyzed reactions, such as the synthesis of o-(1-alkynyl)anisoles, this compound serves as an effective coupling partner. Its use in these reactions has shown improved yields and selectivity compared to traditional methods .

Case Study: Synthesis of o-(1-Alkynyl)Anisoles
A recent study demonstrated that using this compound in palladium/copper-catalyzed reactions led to yields as high as 92%, showcasing its utility in synthesizing complex organic molecules efficiently .

Mechanistic Insights

Research into the mechanism of reactions involving this compound has revealed its role as a catalyst that can influence reaction pathways significantly. For example, kinetic studies indicated that reactions involving this compound often exhibit zero-order kinetics concerning its concentration, suggesting a saturation effect with respect to the substrate .

Mechanism of Action

The mechanism of action of 2-iodoanisole in palladium-catalyzed reactions involves the oxidative addition of the carbon-iodine bond to the palladium catalyst, followed by transmetalation and reductive elimination steps. This sequence of reactions leads to the formation of new carbon-carbon or carbon-heteroatom bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity and applications of 2-iodoanisole are influenced by its substitution pattern. Below is a detailed comparison with structurally related iodoanisoles and other aryl iodides:

Positional Isomers: 3-Iodoanisole and 4-Iodoanisole

Property This compound 3-Iodoanisole 4-Iodoanisole
Substitution Pattern Ortho (1-iodo, 2-methoxy) Meta (1-iodo, 3-methoxy) Para (1-iodo, 4-methoxy)
Reactivity in Cross-Coupling Moderate steric hindrance reduces regioselectivity in Heck reactions . Higher regioselectivity in diarylethene synthesis; forms 1,2-diarylethenes . Optimal for Mizoroki-Heck reactions; yields >90% with tert-butyl acrylate .
Catalytic Efficiency Superior precatalyst for oxidative cyclization of N-alkenylamides vs. iodobenzene . Less studied; limited data on catalytic roles. Commonly used in arylations but less effective in hypervalent iodine catalysis .
Anti-TB Activity Forms 1,1-diarylethenes with MIC values ~6.9 µM . Forms 1,2-diarylethenes with higher selectivity (SI = 81) . Lower selectivity (SI = 4.4) in anti-TB assays .

Key Findings :

  • Steric Effects : The ortho-methoxy group in this compound creates steric hindrance, limiting its use in direct C–H arylations of indazoles . In contrast, 4-iodoanisole’s para-substitution avoids steric clashes, enabling high yields in Mizoroki-Heck couplings .
  • Electronic Effects: The electron-donating methoxy group in this compound activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attacks. This contrasts with 4-iodophenol, where the hydroxyl group enhances nucleophilic reactivity but complicates coupling due to Pd catalyst poisoning .

Other Aryl Iodides

Compound Key Differences from this compound
Iodobenzene Lacks methoxy group; lower efficiency in hypervalent iodine-catalyzed cyclizations .
2-Iodo-4-nitroanisole Nitro group enhances electrophilicity, enabling nucleophilic substitutions (e.g., pyridine synthesis) .
2-Iodophenol Hydroxyl group improves solubility but deactivates Pd catalysts, reducing coupling yields .

Data Tables

Table 1: Yields in Palladium-Catalyzed Reactions

Reaction Type This compound Yield 4-Iodoanisole Yield
Mizoroki-Heck Coupling 80–95% 90–95%
Electrophilic Cyclization 82% (benzo[b]furans) N/A
Hypervalent Iodine Catalysis 71% (C–H insertion) <30%

Table 2: Anti-TB Activity of Diarylethenes

Compound Type MIC (µM) Selectivity Index (SI)
This compound-derived 1,1-diarylethene 6.9 55–58
3-Iodoanisole-derived 1,2-diarylethene 5.2 81

Biological Activity

2-Iodoanisole, also known as 2-methoxyiodobenzene, is an organoiodine compound that has garnered attention in various fields of chemical research due to its diverse biological activities and applications in organic synthesis. This article explores the biological activity of this compound, highlighting its role in catalysis, potential therapeutic applications, and relevant case studies.

This compound has the molecular formula C9_9H9_9I and a molecular weight of approximately 232.08 g/mol. Its structure features an iodine atom substituted at the second position of an anisole ring, which contributes to its unique reactivity and biological properties.

Antifungal and Anticancer Properties

Research has indicated that derivatives of iodoarene compounds, including this compound, exhibit notable antifungal and anticancer activities. For instance, studies have shown that certain iodoarene derivatives can inhibit the growth of fungi and eukaryotic cells, suggesting potential applications in antifungal drug development . Furthermore, compounds similar to this compound have been linked to anticancer properties, with mechanisms involving the induction of apoptosis in cancer cells .

Catalytic Applications

This compound serves as an effective catalyst in various organic transformations. It has been demonstrated to facilitate the cyclization of unsaturated amides into oxazolines with high yields. In one study, using this compound as a precatalyst resulted in a 92% yield for the cyclization of N-propargylamides . This catalytic activity is attributed to its ability to stabilize reactive intermediates through coordination with iodine(III) species, enhancing reaction rates and product yields compared to other iodoarenes .

Case Study 1: Cyclization Reactions

In a comparative study on the effectiveness of various iodoarenes as catalysts, this compound outperformed other derivatives like iodobenzene and 4-iodoanisole. The reaction conditions involved using m-chloroperbenzoic acid (m-CPBA) as an oxidant alongside this compound, leading to successful cyclization with minimal side reactions .

Iodoarene Yield (%)
This compound92
Iodobenzene50
4-Iodoanisole30

Case Study 2: Stability Under Reaction Conditions

A study investigating the stability of alkynyl(aryl)iodonium salts revealed that this compound exhibited remarkable stability compared to other derivatives. When subjected to isothermal microcalorimetry at elevated temperatures, it remained unchanged while other salts decomposed rapidly. This stability is crucial for applications requiring prolonged reaction times or harsh conditions .

Q & A

Basic Research Questions

Q. What are the key advantages of 2-iodoanisole as a precatalyst in oxidative cyclization reactions compared to other iodoarenes?

  • Methodological Answer : Experimental optimization studies using kinetic profiling (e.g., Variable Time Normalization Analysis via <sup>1</sup>H NMR) reveal that this compound outperforms iodobenzene in cyclizing N-alkenylamides and N-propargylamides due to its electron-rich aromatic ring, which stabilizes hypervalent iodine intermediates. For example, in the synthesis of 2-oxazolines, this compound achieves 92% yield versus 60–70% with iodobenzene under identical conditions (m-CBPA oxidant, acetonitrile solvent) .

Q. How can researchers synthesize and characterize this compound derivatives for catalytic applications?

  • Methodological Answer : A standard protocol involves iodocyclisation of alkynes using this compound as a starting material. For instance, compound 16b (a 3-iodobenzofuran derivative) is synthesized via General Procedure 1, yielding 76% product. Characterization includes <sup>1</sup>H NMR (δH 7.46–3.31 ppm) and comparison to literature spectra to confirm purity and structural identity .

Q. What experimental conditions are optimal for Pd-catalyzed carbonylative amination of this compound?

  • Methodological Answer : Using Pd(OAc)2/PPh3 as a precatalyst under high CO pressure (40–60 bar) at 50°C, this compound reacts with amino acid esters to form aryl α-ketoamides with >80% selectivity. Key parameters include strict control of CO pressure and temperature to minimize side reactions like mono-carbonylation .

Advanced Research Questions

Q. How does the zero-order dependence on this compound concentration in cyclization reactions impact mechanistic interpretations?

  • Methodological Answer : Kinetic studies (VTNA) show zero-order dependence on this compound, indicating catalyst saturation. This suggests that the rate-limiting step is substrate activation (e.g., alkene coordination at iodine(III)), not precatalyst oxidation. However, electron-rich iodoarenes (e.g., 1-iodo-2,4-dimethoxybenzene) may deviate due to competitive decomposition pathways, requiring DFT calculations to map free-energy profiles (ΔG‡) .

Q. How can computational methods resolve contradictions in hypervalent iodine catalysis mechanisms involving this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations combined with kinetic isotope effects (KIE) can distinguish between SN2 displacement and ligand coupling pathways. For example, Houk and Xue’s computational models show that ligand coupling dominates at secondary carbons, while SN2 prevails at primary sites, aligning with experimental yields and stereoselectivity data .

Q. What strategies mitigate competitive decomposition of this compound-derived intermediates in complex reaction systems?

  • Methodological Answer : Adjusting oxidant strength (e.g., replacing Oxone with m-CBPA) and solvent polarity (acetonitrile > CH2Cl2) reduces decomposition. Acid additives (p-TsOH·H2O) stabilize iodine(III) intermediates, as evidenced by <sup>19</sup>F NMR tracking of trifluoroacetate displacement .

Q. Data Analysis and Reproducibility

Q. How should researchers document and validate this compound-catalyzed reactions for reproducibility?

  • Methodological Answer : Follow Beilstein Journal guidelines:

  • Experimental Section : Detail catalyst loading (0.2 equiv), stoichiometry (3 equiv m-CBPA), and purification steps (flash chromatography, 9:1 petroleum ether/EtOAc).
  • Supporting Information : Include raw NMR spectra, VTNA plots, and computational input files. Reference prior literature for known compounds (e.g., δH 7.46–3.31 ppm matches reported values) .

Q. How to address discrepancies in reported yields for this compound-mediated cyclizations?

  • Methodological Answer : Cross-validate using multiple analytical techniques (e.g., <sup>1</sup>H NMR vs. GC-MS) and control experiments (e.g., omitting precatalyst). For example, VTNA normalization (t/[cat]<sup>T</sup> vs. substrate conversion) resolves batch-to-batch variability .

Q. Tables

Table 1: Comparative Catalytic Efficiency of Iodoarenes in Oxazoline Synthesis

PrecatalystSubstrateYield (%)Key ConditionReference
This compoundN-Propargylamide92m-CBPA, p-TsOH, MeCN
IodobenzeneN-Propargylamide65m-CBPA, p-TsOH, MeCN
1-Iodo-2,4-DMB*N-Allylbenzamide85†m-CBPA, TFA, MeCN

*DMB = Dimethoxybenzene; †Yield reduced to 50% due to decomposition at higher catalyst loadings.

Properties

IUPAC Name

1-iodo-2-methoxybenzene
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InChI

InChI=1S/C7H7IO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3
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InChI Key

DVQWNQBEUKXONL-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

COC1=CC=CC=C1I
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7IO
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DSSTOX Substance ID

DTXSID1060184
Record name Benzene, 1-iodo-2-methoxy-
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Molecular Weight

234.03 g/mol
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Physical Description

Yellow liquid; Darkened by light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name o-Iodoanisole
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CAS No.

529-28-2
Record name 2-Iodoanisole
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